methyl 4-{[(4-tert-butylphenyl)carbonyl]amino}-1-cyclopentyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL 4-(4-TERT-BUTYLBENZAMIDO)-1-CYCLOPENTYL-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a cyclopentyl ring, and a pyrrole moiety
Preparation Methods
The synthetic route may involve the use of reagents such as trifluoromethyl iodide and cyclopentanone under specific reaction conditions . Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the trifluoromethyl group can influence the oxidation reactions, potentially leading to the formation of different oxidized products.
Reduction: Reduction reactions may target the carbonyl groups within the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, especially in the presence of activating groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 4-(4-TERT-BUTYLBENZAMIDO)-1-CYCLOPENTYL-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug development.
Industry: Its properties may make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, influencing pathways involved in biological processes. Detailed studies would be required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds include those with trifluoromethyl groups or pyrrole rings. For example:
METHYL 4-(4-TERT-BUTYLBENZAMIDO)-1-CYCLOPENTYL-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE:
4-((4-tert-Butylbenzamido)methyl)benzoic acid: Another compound with a similar benzamido structure but different functional groups.
Pinacol boronic esters: While not structurally similar, they share the trifluoromethyl group and are used in similar synthetic applications.
Properties
Molecular Formula |
C24H29F3N2O4 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 4-[(4-tert-butylbenzoyl)amino]-1-cyclopentyl-2-methyl-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C24H29F3N2O4/c1-14-18(20(31)33-5)23(24(25,26)27,21(32)29(14)17-8-6-7-9-17)28-19(30)15-10-12-16(13-11-15)22(2,3)4/h10-13,17H,6-9H2,1-5H3,(H,28,30) |
InChI Key |
ZZFGUWZGUHDAKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1C2CCCC2)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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